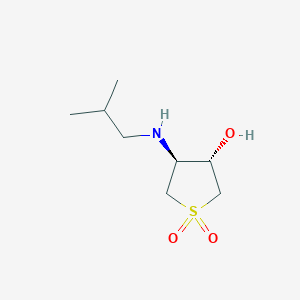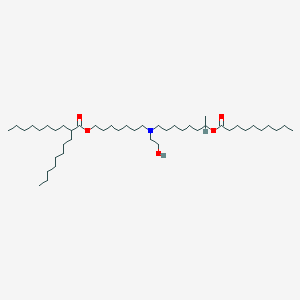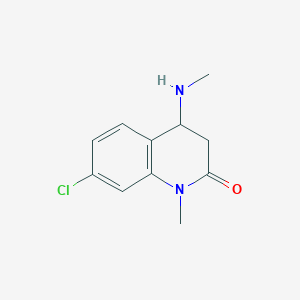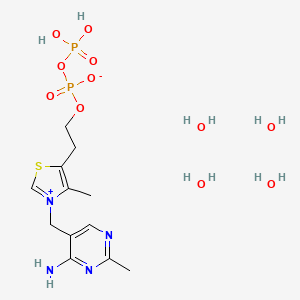
(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a tetrahydrothiophene ring with hydroxyl and isobutylamino substituents, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Hydroxyl and Isobutylamino Groups: These functional groups are introduced through selective reactions, such as nucleophilic substitution or addition reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isobutylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-3-thiopheneol 1,1-dioxide
- 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Uniqueness
(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
(3S,4S)-4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
ASXXODVEVSEVMM-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)CN[C@@H]1CS(=O)(=O)C[C@H]1O |
SMILES canónico |
CC(C)CNC1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)


![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13357706.png)

![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)

![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
